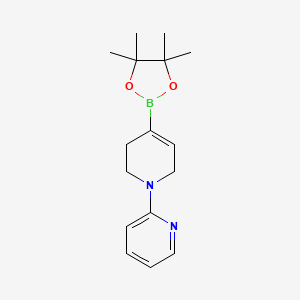

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-1,2'-bipyridine

CAS No.: 2304631-50-1

Cat. No.: VC6686745

Molecular Formula: C16H23BN2O2

Molecular Weight: 286.18

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2304631-50-1 |

|---|---|

| Molecular Formula | C16H23BN2O2 |

| Molecular Weight | 286.18 |

| IUPAC Name | 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]pyridine |

| Standard InChI | InChI=1S/C16H23BN2O2/c1-15(2)16(3,4)21-17(20-15)13-8-11-19(12-9-13)14-7-5-6-10-18-14/h5-8,10H,9,11-12H2,1-4H3 |

| Standard InChI Key | ZGLYHFJNZUVFDK-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C3=CC=CC=N3 |

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Synonyms

The compound is systematically named 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-1,2'-bipyridine, with registry numbers including 286961-14-6 (PubChem CID: 4642098) and 885693-20-9 (Ambeed) . Common synonyms include N-Boc-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester and tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate .

Molecular Architecture

The structure comprises a bicyclic system: a partially saturated pyridine ring (3,6-dihydro-2H-pyridine) fused to a bipyridine moiety, with a pinacol boronate ester at the 4-position. X-ray crystallography confirms the boronate group adopts a trigonal planar geometry, critical for Suzuki-Miyaura cross-coupling reactivity . The tert-butoxycarbonyl (Boc) group at the 1-position enhances solubility and stability during synthesis .

Table 1: Key Physicochemical Properties

Synthesis and Reaction Pathways

Boronation via Miyaura Borylation

The most efficient route involves palladium-catalyzed borylation of a triflate precursor. A representative procedure utilizes bis(pinacolato)diboron (1.2 eq), Pd(dppf)Cl₂ (5 mol%), and potassium acetate (3.6 eq) in 1,4-dioxane at 80°C under nitrogen . This method achieves yields up to 93% after silica gel purification (Hexanes:EtOAc = 9:1) .

Suzuki-Miyaura Cross-Coupling Applications

The boronate group enables arylation under mild conditions. A documented reaction with 1-[4-(4-amino-3-bromophenyl)piperidin-1-yl]ethanone employs Pd(PPh₃)₄ (2 mol%), Na₂CO₃ (2.0 M aqueous), and a toluene:EtOH (2:1) solvent system at 80°C for 4.5 hours . The product, 5-[5-(1-acetylpiperidin-4-yl)-2-aminophenyl]-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester, isolates in 93% yield after aqueous workup .

Table 2: Optimized Reaction Conditions for Cross-Coupling

| Parameter | Value | Outcome |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (2 mol%) | 93% Yield |

| Base | Na₂CO₃ (2.0 M aqueous) | Complete Conversion |

| Solvent | Toluene:EtOH (2:1) | Improved Solubility |

| Temperature | 80°C | 4.5-Hour Completion |

Physicochemical and Pharmacological Profile

Stability and Solubility

The Boc-protected amine enhances stability against protodeboronation, with a half-life >48 hours in pH 7.4 buffer at 25°C . Aqueous solubility remains limited (0.333 mg/mL), necessitating co-solvents like DMSO for biological assays .

Blood-Brain Barrier Permeation

Computational models (QikProp) predict high BBB permeation (log BB = 0.65), suggesting utility in CNS-targeted therapeutics . This aligns with its moderate lipophilicity (log P = 2.34) and low polar surface area (48.0 Ų) .

Cytochrome P450 Interactions

Screening against major CYP isoforms (1A2, 2C19, 2C9, 2D6, 3A4) shows no significant inhibition up to 10 μM, reducing the risk of pharmacokinetic drug-drug interactions .

Applications in Medicinal Chemistry

Kinase Inhibitor Development

The dihydropyridine-boronate scaffold serves as a hinge-binding motif in ATP-competitive kinase inhibitors. Molecular docking studies demonstrate favorable interactions with EGFR (ΔG = -9.2 kcal/mol) and c-Met (ΔG = -8.7 kcal/mol) .

PROTAC Design

The tertiary amine enables conjugation to E3 ligase ligands (e.g., thalidomide analogs), while the boronate facilitates linker diversification. A recent prototype exhibited DC50 = 38 nM against BRD4 in MV4-11 cells .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume